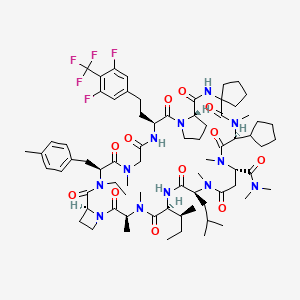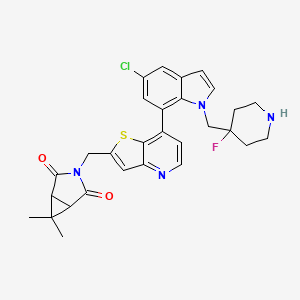
Usp7-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Usp7-IN-12 is a small molecule inhibitor targeting ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme. USP7 plays a crucial role in regulating protein homeostasis by removing ubiquitin from substrate proteins, thereby preventing their degradation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where USP7 is often overexpressed and associated with poor prognosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Usp7-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and selectivity for USP7. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols while ensuring high yield and purity. This process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Usp7-IN-12 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic or electrophilic reagents under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Applications De Recherche Scientifique
Usp7-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of USP7 in various biochemical pathways.
Biology: Investigates the impact of USP7 inhibition on cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers where USP7 is overexpressed.
Mécanisme D'action
Usp7-IN-12 exerts its effects by binding to the catalytic domain of USP7, thereby inhibiting its deubiquitinating activity. This inhibition leads to the accumulation of ubiquitinated proteins, which are subsequently degraded by the proteasome. The molecular targets of this compound include various proteins involved in cell cycle regulation, DNA repair, and epigenetic control. By inhibiting USP7, this compound disrupts these pathways, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
P5091: Another USP7 inhibitor with a different chemical structure but similar mechanism of action.
HBX19818: A small molecule inhibitor targeting USP7, used in preclinical studies.
GNE-6776: A potent and selective USP7 inhibitor with applications in cancer research
Uniqueness of Usp7-IN-12: this compound is unique due to its high selectivity and potency for USP7, making it a valuable tool for studying the biological functions of USP7 and its potential as a therapeutic target. Its distinct chemical structure also allows for specific interactions with the catalytic domain of USP7, enhancing its inhibitory effects .
Propriétés
Formule moléculaire |
C29H28ClFN4O2S |
|---|---|
Poids moléculaire |
551.1 g/mol |
Nom IUPAC |
3-[[7-[5-chloro-1-[(4-fluoropiperidin-4-yl)methyl]indol-7-yl]thieno[3,2-b]pyridin-2-yl]methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C29H28ClFN4O2S/c1-28(2)22-23(28)27(37)35(26(22)36)14-18-13-21-25(38-18)19(3-7-33-21)20-12-17(30)11-16-4-10-34(24(16)20)15-29(31)5-8-32-9-6-29/h3-4,7,10-13,22-23,32H,5-6,8-9,14-15H2,1-2H3 |
Clé InChI |
QLBUPXMBAFPVRH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C1C(=O)N(C2=O)CC3=CC4=NC=CC(=C4S3)C5=C6C(=CC(=C5)Cl)C=CN6CC7(CCNCC7)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


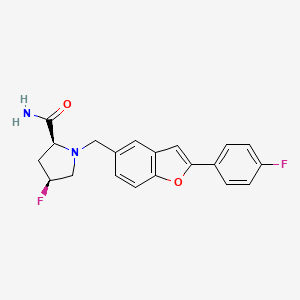
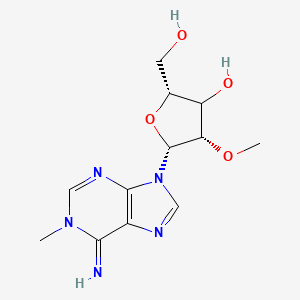
![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
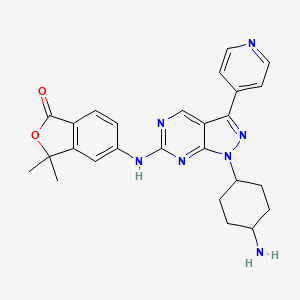
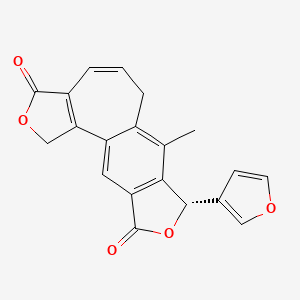
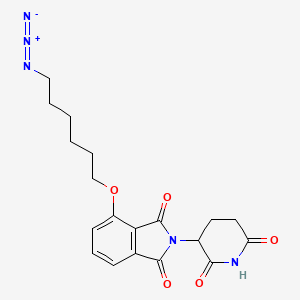

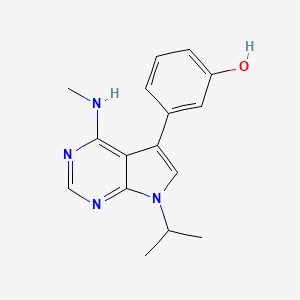

![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)
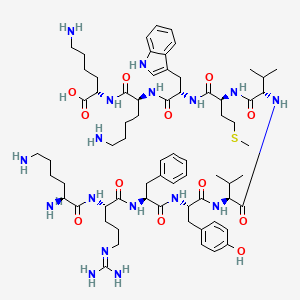

methyl phosphate](/img/structure/B12389324.png)
